(5E)-2-mercapto-3-phenyl-5-(pyridin-3-ylmethylene)-3,5-dihydro-4H-imidazol-4-one
Description
The compound (5E)-2-mercapto-3-phenyl-5-(pyridin-3-ylmethylene)-3,5-dihydro-4H-imidazol-4-one is a heterocyclic imidazolone derivative featuring a pyridin-3-ylmethylene substituent at position 5, a phenyl group at position 3, and a thiol (-SH) group at position 2. Its core structure is characterized by a conjugated imidazolone ring system, which is associated with diverse biological and chemical properties.
Properties
IUPAC Name |
3-phenyl-5-(pyridin-3-ylmethylidene)-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3OS/c19-14-13(9-11-5-4-8-16-10-11)17-15(20)18(14)12-6-2-1-3-7-12/h1-10H,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBLKGKCJHRJOTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CN=CC=C3)NC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(5E)-2-mercapto-3-phenyl-5-(pyridin-3-ylmethylene)-3,5-dihydro-4H-imidazol-4-one is a compound with the molecular formula C15H11N3OS and a molecular weight of 281.3 g/mol. It has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and antitumor properties. This article reviews the available literature on the biological activity of this compound, highlighting key findings from various studies.
| Property | Value |
|---|---|
| Molecular Formula | C15H11N3OS |
| Molecular Weight | 281.3 g/mol |
| Purity | Typically ≥ 95% |
| IUPAC Name | 3-phenyl-5-(pyridin-3-ylmethylidene)-2-sulfanylideneimidazolidin-4-one |
| CAS Number | 145693-90-9 |
Antitumor Activity
The compound's structural features may also contribute to its antitumor activity. A structure–activity relationship (SAR) study involving related compounds demonstrated notable antitumor effects against several cancer cell lines, including Mia PaCa-2 and PANC-1 . The presence of the pyridine moiety in (5E)-2-mercapto compounds could enhance their interaction with biological targets involved in tumor growth.
Case Studies
- Anticancer Evaluation : A study synthesized various imidazole derivatives and evaluated their anticancer properties. Among these, compounds exhibiting structural similarities to (5E)-2-mercapto showed promising results in inhibiting cell proliferation in vitro .
- Antimicrobial Testing : In a comparative study, several derivatives were tested against Escherichia coli and Candida albicans. The results indicated that compounds with a similar thione-thiol tautomerism exhibited enhanced antimicrobial activity, suggesting that (5E)-2-mercapto could potentially share these properties .
The biological activity of (5E)-2-mercapto compounds is hypothesized to involve:
- Thiol/Thione Tautomerism : The compound can exist in both thiol and thione forms, which may influence its reactivity and interaction with biological macromolecules .
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes critical for microbial survival and cancer cell proliferation.
Comparison with Similar Compounds
Structural Analog Overview
The following table summarizes key structural analogs and their distinguishing features:
Key Comparative Findings
Electronic Effects of Substituents
- Electron-Donating Groups: The 3,4,5-trimethoxybenzylidene () and 4-dimethylaminobenzylidene () analogs exhibit increased electron density, which may enhance binding affinity to biological targets through polar interactions. The dimethylamino group (pKa ~8–9) also introduces pH-dependent solubility .
- This could influence reactivity in nucleophilic substitution or redox reactions .
Steric and Geometric Considerations
- The pyridin-2-ylmethylene analog () differs from the target compound in the orientation of the pyridine ring. The 2-position substitution may hinder steric access to the imidazolone core compared to the 3-position isomer, affecting ligand-receptor interactions .
Physicochemical Properties
- Molecular Weight : The trimethoxybenzylidene analog () has the highest molar mass (370.42 g/mol), which may limit bioavailability under Lipinski’s rule of five (MW <500) but could be advantageous for targeted delivery systems .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for producing (5E)-2-mercapto-3-phenyl-5-(pyridin-3-ylmethylene)-3,5-dihydro-4H-imidazol-4-one with high purity?
- Methodological Answer : Base-promoted cyclization under reflux conditions is effective for synthesizing imidazolone derivatives. For example, transition-metal-free protocols using ketones and amidines can yield spiro-fused imidazolones, with optimization of solvent systems (e.g., ethanol or dioxane) and purification via recrystallization or column chromatography . Monitoring reaction progress via TLC (toluene/ethyl acetate/water systems) ensures purity, as demonstrated in pyrazolone syntheses .
Q. How should researchers characterize the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer : Combine NMR (¹H/¹³C), IR, and high-resolution mass spectrometry (HRMS) for structural confirmation. Computational tools like PubChem’s InChI descriptors can validate stereochemical assignments . X-ray crystallography is recommended for resolving ambiguities in stereoisomerism, as applied in analogous imidazolone studies .
Advanced Research Questions
Q. What experimental design considerations are critical for studying the compound’s reactivity in biological or environmental systems?
- Methodological Answer : Use randomized block designs with split-split plots to account for variables like pH, temperature, and biological matrices . For environmental fate studies, tiered frameworks (e.g., the INCHEMBIOL project) should assess abiotic/biotic transformations, distribution in ecosystems, and toxicity across organismal levels .
Q. How can contradictions in spectroscopic or stability data be systematically resolved?
- Methodological Answer : Conduct stability assays under controlled humidity, temperature, and solvent conditions, referencing ICH guidelines . Use HPLC-PDA or LC-MS to track degradation products . Statistical tools (e.g., ANOVA) reconcile variability in replicate experiments .
Q. What computational approaches integrate with experimental data to elucidate structure-activity relationships (SAR)?
- Methodological Answer : Pair molecular docking (e.g., AutoDock Vina) with density functional theory (DFT) to predict binding affinities and electronic properties. Validate with bioassays on structurally related pyrazolone or imidazolone derivatives .
Q. How can transition-metal-free synthesis protocols be optimized for scalability without compromising yield?
- Methodological Answer : Optimize base concentration (e.g., K₂CO₃ or Ca(OH)₂) and solvent polarity to enhance reaction efficiency . Process intensification via microwave-assisted synthesis or flow chemistry may reduce reaction times .
Q. What tiered strategies evaluate the ecological risks of this compound?
- Methodological Answer : Follow the INCHEMBIOL framework to assess (1) physicochemical properties (e.g., log P, solubility), (2) environmental persistence via OECD biodegradation tests, and (3) ecotoxicity using Daphnia magna or algal growth inhibition assays .
Key Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
